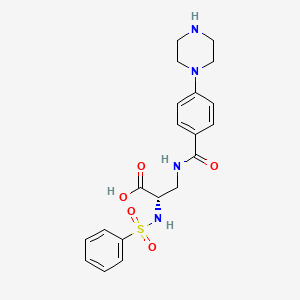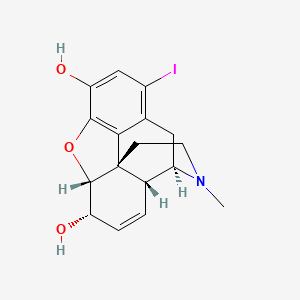
2,2'-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is a complex organic compound that features a unique structure combining benzimidazole and imidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) typically involves the condensation of appropriate benzimidazole derivatives with formaldehyde and imidazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the imidazole and benzimidazole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized benzimidazole derivatives, reduction yields dihydroimidazole derivatives, and substitution reactions yield various substituted benzimidazole and imidazole derivatives.
科学的研究の応用
2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s imidazole and benzimidazole moieties are crucial for binding to these targets, influencing pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Imidazole: Another simpler structure with broad applications in chemistry and biology.
2,2’-Methylenebis(benzimidazole): Similar structure but lacks the imidazole rings.
Uniqueness
2,2’-Methylenebis(5-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole) is unique due to its combination of benzimidazole and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.
特性
| 139223-25-9 | |
分子式 |
C21H20N8 |
分子量 |
384.4 g/mol |
IUPAC名 |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H20N8/c1-3-14-16(9-12(1)20-22-5-6-23-20)28-18(26-14)11-19-27-15-4-2-13(10-17(15)29-19)21-24-7-8-25-21/h1-4,9-10H,5-8,11H2,(H,22,23)(H,24,25)(H,26,28)(H,27,29) |
InChIキー |
NAJDTUYYOLRLRP-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)CC4=NC5=C(N4)C=C(C=C5)C6=NCCN6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





